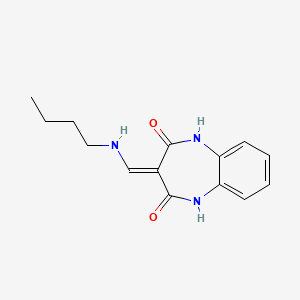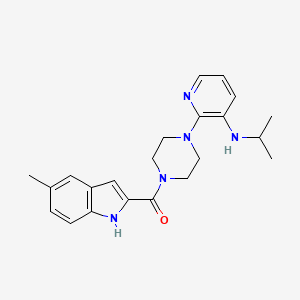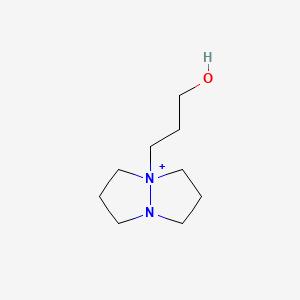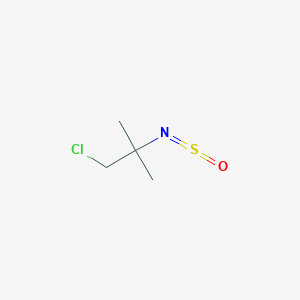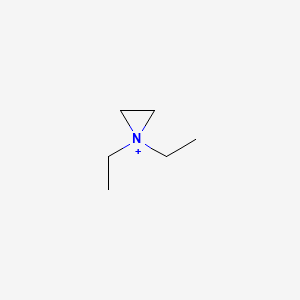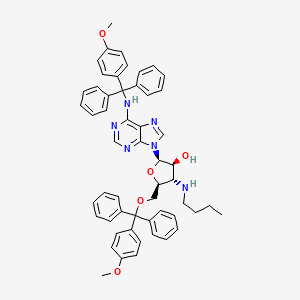
1,1-Diethylaziridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:
C2H5NH2+C2H5I→C2H5N+(C2H5)2I−
This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethylaziridinium undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Nucleophilic Substitution: Produces amines or ethers.
Oxidation: Forms N-oxides.
Reduction: Yields secondary amines.
Applications De Recherche Scientifique
1,1-Diethylaziridinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.
Comparaison Avec Des Composés Similaires
1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:
1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.
1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.
Propriétés
Numéro CAS |
2210-36-8 |
|---|---|
Formule moléculaire |
C6H14N+ |
Poids moléculaire |
100.18 g/mol |
Nom IUPAC |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
Clé InChI |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(CC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


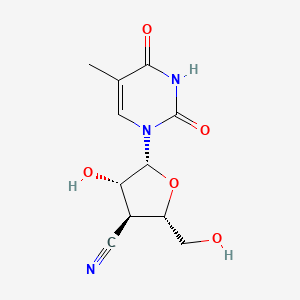

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)

